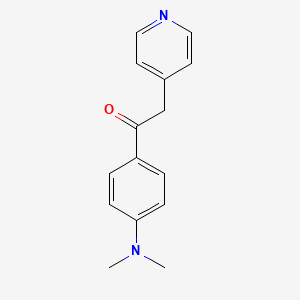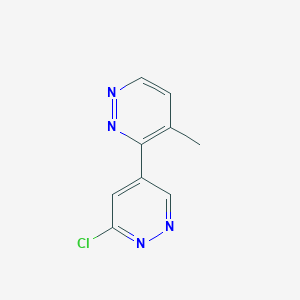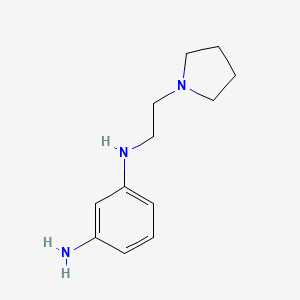
(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a cyclobutyl-substituted piperazine ring via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing flow microreactor systems to ensure efficient and sustainable synthesis . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
化学反応の分析
Types of Reactions
(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methylene group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of (4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
類似化合物との比較
Similar Compounds
4-tert-Butylphenyl salicylate: Known for its anti-inflammatory properties.
1-(4-tert-Butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one: Evaluated as a corrosion inhibitor.
4-tert-Butylphenol: Used in the production of epoxy resins and polycarbonate.
Uniqueness
(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone stands out due to its unique combination of structural features, which confer specific chemical and biological properties
特性
分子式 |
C19H28N2O |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
(4-tert-butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H28N2O/c1-19(2,3)16-9-7-15(8-10-16)18(22)21-13-11-20(12-14-21)17-5-4-6-17/h7-10,17H,4-6,11-14H2,1-3H3 |
InChIキー |
UXNJALGRFYVJTJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)



![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)

